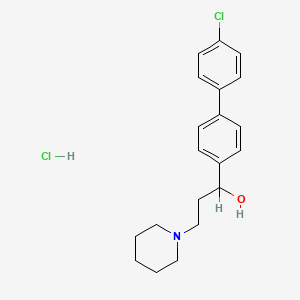

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-24-2

Cat. No.: VC20530195

Molecular Formula: C20H25Cl2NO

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50910-24-2 |

|---|---|

| Molecular Formula | C20H25Cl2NO |

| Molecular Weight | 366.3 g/mol |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C20H24ClNO.ClH/c21-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-22-13-2-1-3-14-22;/h4-11,20,23H,1-3,12-15H2;1H |

| Standard InChI Key | KISJDZUHEUSTPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O.Cl |

Introduction

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring and a biphenyl moiety with a chloro substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of agents targeting neurological conditions .

Synthesis

The synthesis of alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts or protective groups to optimize yield and purity.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It may interact with various receptors in the central nervous system, leading to improvements in cognitive function and reductions in symptoms associated with neuropsychiatric disorders.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride | Contains biphenyl and piperidine with a chloro substituent | Modulates neurotransmitter systems; potential cognitive enhancer |

| 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride | Contains biphenyl and piperidine | Similar receptor interactions |

| Eliprodil | Piperidine derivative with hydroxyl group | NMDA antagonist; cognitive enhancer |

| Traxoprodil | Piperidine structure; multiple substitutions | Neuroprotective effects; modulates glutamate receptors |

Chemical Reactions

alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including oxidation and substitution reactions. These reactions are crucial for modifying its structure to enhance biological activity and therapeutic efficacy.

Research Findings and Future Directions

Research indicates that compounds like alpha-(4'-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride may lead to improved therapeutic outcomes in treating complex neuropsychiatric conditions through selective modulation of receptor activity. The unique structural features of this compound make it suitable for further exploration in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume